molecular formula C8H6BrClO2 B1279435 2-bromo-2-(4-chlorophenyl)acetic Acid CAS No. 3381-73-5

2-bromo-2-(4-chlorophenyl)acetic Acid

Cat. No. B1279435
Key on ui cas rn: 3381-73-5
M. Wt: 249.49 g/mol
InChI Key: KKOAAWLOOHBFQP-UHFFFAOYSA-N
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Patent
US08129560B2

Procedure details

In a stirred reactor with reflux condenser (connected to a caustic scrubber) 171 g 4-chlorophenyl acetic acid are pre-charged in 400 g chlorobenzene and heated to 105° C. Within 30 minutes 42 g thionyl chloride is added at 105-110° C. to form partly the acid chloride. To the reaction mixture 256 g bromine (1.6 mole) are added within 90 minutes at 105-108° C. The reaction mixture is stirred for another 2-3 hour at 105-108° C. until the conversion of the 4-chlorophenyl-acetic acid is complete (control by HPLC). Excess bromine is distilled off as a bromine/chlorobenzene mixture at 90° C. until a vacuum of 250 mbar is reached and the colour of the reaction mixture has changed from brown to yellow. The bromine distillate can be re-used in the next batch. The reaction mixture, containing a mix of bromo-(4-chloro-phenyl)acetic acid and acid chloride is diluted with chlorobenzene to a weight of 800 g and can directly be converted to (4-chloro-phenyl)-prop-2-ynyloxy-acetic acid according to Example 14.
[Compound]
Name
mixture
Quantity
256 g
Type
reactant
Reaction Step One
Quantity
1.6 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1>>[Br:1][CH:10]([C:7]1[CH:6]=[CH:5][C:4]([Cl:3])=[CH:9][CH:8]=1)[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
mixture
Quantity
256 g
Type
reactant
Smiles
Name
Quantity
1.6 mol
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Excess bromine is distilled off as a bromine/chlorobenzene mixture at 90° C. until a vacuum of 250 mbar
ADDITION
Type
ADDITION
Details
The reaction mixture, containing
ADDITION
Type
ADDITION
Details
a mix of bromo-(4-chloro-phenyl)acetic acid and acid chloride
ADDITION
Type
ADDITION
Details
is diluted with chlorobenzene to a weight of 800 g

Outcomes

Product
Name
Type
Smiles
BrC(C(=O)O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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